

Pralsetinib Formulation for Oral Gavage in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of a **pralsetinib** formulation for oral gavage in mice. The protocols detailed below utilize a common vehicle composed of Dimethyl Sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween-80, designed to enhance the solubility and oral bioavailability of the compound for preclinical research.

I. Quantitative Data Summary

The following tables summarize the key quantitative data related to the **praisetinib** formulation and its administration in preclinical mouse models.

Table 1: **Praisetinib** Formulation for Oral Gavage in Mice[1]

Component	Percentage	Role
DMSO	5%	Primary solvent
PEG300	40%	Co-solvent and solubility enhancer
Tween-80	5%	Surfactant/emulsifier
Saline (0.9% NaCl)	50%	Diluent



Table 2: Pralsetinib Dosage and Administration in Mouse Xenograft Models[1][2]

Animal Model	Tumor Type	Pralsetinib Dose	Administration Route	Dosing Frequency
BALB/c nude mice	KIF5B-RET Ba/F3 allograft	3, 10, 30 mg/kg	Oral gavage	Twice daily (BID)
BALB/c nude mice	KIF5B-RET V804L Ba/F3 allograft	3, 10, 30 mg/kg	Oral gavage	Twice daily (BID)
BALB/c nude mice	TT (RET C634W) xenograft	3, 10, 30 mg/kg	Oral gavage	Twice daily (BID)
BALB/c nude mice	Various PDX models	60 mg/kg	Oral gavage	Once daily (QD)

Table 3: Solubility of **Pralsetinib**

Solvent	Solubility
DMSO	≥ 100 mg/mL (187.41 mM)[2][3][4]
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline	≥ 2.5 mg/mL (4.69 mM); Clear solution[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.69 mM); Clear solution[2][3]

II. Experimental Protocols

A. Protocol for Preparation of Pralsetinib Formulation (1 mL)

This protocol details the preparation of a 1 mL **pralsetinib** solution at a concentration of 2.5 mg/mL. Adjust the amount of **pralsetinib** and solvent volumes proportionally for different concentrations and total volumes.



Materials:

- Pralsetinib powder
- Anhydrous DMSO
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare a **Pralsetinib** Stock Solution in DMSO:
 - Weigh the required amount of pralsetinib powder. For a final concentration of 2.5 mg/mL
 in the complete formulation, you will need 2.5 mg of pralsetinib for a 1 mL final volume.
 - Dissolve the **pralsetinib** powder in 50 μL of DMSO (5% of the final volume).
 - Vortex thoroughly until the **pralsetinib** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[5]
- Add PEG300:
 - To the **pralsetinib**/DMSO solution, add 400 μL of PEG300 (40% of the final volume).
 - Vortex until the solution is homogeneous.
- Add Tween-80:
 - Add 50 μL of Tween-80 (5% of the final volume) to the mixture.
 - Vortex thoroughly to ensure uniform mixing.



- · Add Saline:
 - Add 500 μL of sterile saline (50% of the final volume) to the solution.
 - Vortex again to obtain a clear, homogeneous solution.
- Final Inspection and Use:
 - Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed or sonicated.
 - It is recommended to prepare the formulation fresh on the day of use.

B. Protocol for Oral Gavage Administration in Mice

Materials:

- Prepared pralsetinib formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)
- Syringes (e.g., 1 mL)
- Animal scale

Procedure:

- Animal Preparation:
 - It is recommended to fast the mice overnight, with free access to water, to ensure consistent gastric conditions for drug absorption.[7]
- Dose Calculation:
 - Weigh each mouse to determine the precise volume of the formulation to be administered.
 - The dosing volume is typically between 5-10 mL/kg of the animal's body weight.[8] For a
 20g mouse, a 10 mL/kg dose corresponds to a 0.2 mL administration volume.



· Administration:

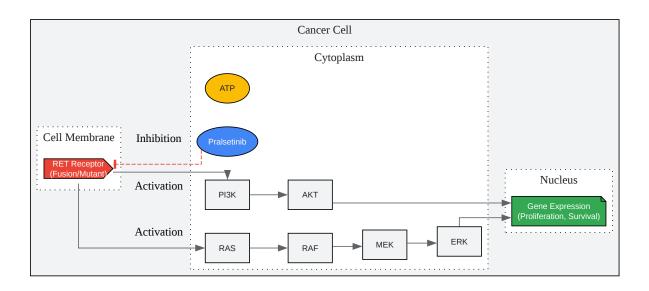
- Gently restrain the mouse.
- Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and avoid perforation of the stomach.
- Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach.
- Administer the formulation slowly and steadily.
- Gently remove the gavage needle.
- Post-Administration Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
 - Provide access to food and water after a short recovery period.

III. Visualizations

A. Pralsetinib Mechanism of Action: RET Signaling Pathway Inhibition

Pralsetinib is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[9][10] In various cancers, genetic alterations such as fusions and mutations lead to the constitutive activation of the RET kinase, driving tumor growth and proliferation through downstream signaling pathways like MAPK/ERK and PI3K/AKT.[9] **Pralsetinib** binds to the ATP-binding site of the RET kinase domain, blocking its phosphorylation and subsequent activation of these downstream pathways.[9]





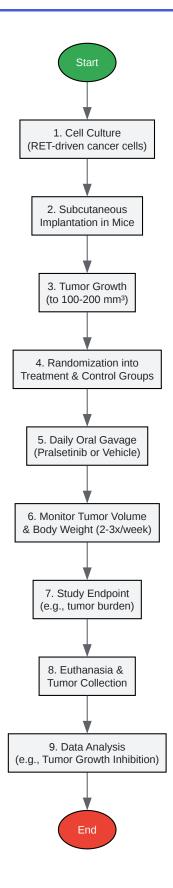
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Caption: Pralsetinib inhibits the constitutively active RET signaling pathway.

B. Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the antitumor efficacy of **pralsetinib** in a subcutaneous xenograft mouse model.





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Caption: Workflow for a preclinical pralsetinib efficacy study in mice.



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- To cite this document: BenchChem. [Pralsetinib Formulation for Oral Gavage in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543395#pralsetinib-formulation-for-oral-gavage-in-mice-dmso-peg300-tween-80]

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